Carbonyl-iron
Description
Historical Trajectories and Foundational Discoveries in Organometallic Chemistry
The journey to understanding carbonyl iron is deeply rooted in the emergence of organometallic chemistry as a distinct field of study. This branch of chemistry, which explores compounds containing metal-carbon bonds, began to take shape in the 19th century. openochem.org Early milestones that set the stage for the discovery of metal carbonyls include the synthesis of the first recognized organometallic compound, Zeise's salt ([K[Pt(C₂H₄)Cl₃]·H₂O]), by Danish chemist William Christopher Zeise in 1827. openochem.orglibretexts.org This platinum-ethylene complex was a pivotal discovery that sparked interest in the interactions between metals and organic molecules. openochem.org Another significant breakthrough came in 1849 when Edward Frankland prepared diethylzinc (B1219324) (Zn(C₂H₅)₂), which is considered the first true organometallic reagent and demonstrated that metals could form stable bonds with alkyl groups. openochem.org
The latter part of the 19th century witnessed a surge of discoveries in this burgeoning field. A landmark achievement was the development of the Mond process in 1890 by Ludwig Mond. openochem.orgwikipedia.org This process, initially designed for the purification of nickel, relied on the formation and subsequent decomposition of a volatile metal carbonyl, nickel tetracarbonyl (Ni(CO)₄). wikipedia.orgscienceinfo.com This discovery was not only a significant industrial innovation but also a crucial step in understanding the chemistry of metal carbonyls. scienceinfo.com
Hot on the heels of this development, in 1891, Mond and his collaborator Friedrich Langer described the synthesis of iron pentacarbonyl (Fe(CO)₅). wikipedia.orgchemeurope.com They reported it as "a somewhat viscous liquid of a pale-yellow colour," which they prepared by reacting finely divided, oxide-free iron powder with carbon monoxide at room temperature. wikipedia.orgchemeurope.com This discovery of a stable, liquid metal carbonyl further expanded the known scope of organometallic compounds. The early 20th century continued to see foundational advancements, such as Victor Grignard's development of organomagnesium halides (Grignard reagents) in 1900, which revolutionized synthetic organic chemistry. openochem.org The discovery of ferrocene (B1249389) in 1951, with its unique "sandwich" structure, marked another pivotal moment, leading to a deeper understanding of bonding in organometallic complexes and earning Ernst Otto Fischer and Geoffrey Wilkinson the Nobel Prize in Chemistry in 1973. openochem.orgnewworldencyclopedia.org
Contemporary Significance in Inorganic and Organometallic Chemistry
Carbonyl iron, specifically iron pentacarbonyl, continues to be a compound of significant interest and utility in contemporary inorganic and organometallic chemistry. Its importance stems from its unique properties and reactivity, which make it a valuable precursor for the synthesis of a wide array of iron compounds. wikipedia.orgchemeurope.com
In the realm of materials science, the thermal decomposition of iron pentacarbonyl is a key method for producing highly pure iron powder, known as carbonyl iron. wikipedia.org This powder, consisting of spherical microparticles, finds applications in electronics for manufacturing magnetic cores for high-frequency coils and in the production of some ferrites. wikipedia.org Furthermore, these fine iron particles are utilized in powder metallurgy and metal injection molding. wikipedia.org The unique properties of carbonyl iron particles also make them a component in radar-absorbing materials used in military applications. wikipedia.org
From a synthetic chemistry perspective, iron pentacarbonyl is a versatile starting material. Photolysis of Fe(CO)₅ leads to the formation of diiron nonacarbonyl (Fe₂(CO)₉), another important iron carbonyl cluster. chemeurope.com Heating Fe(CO)₅ can yield triiron dodecacarbonyl (Fe₃(CO)₁₂), though this is not the preferred synthetic route. chemeurope.com These various iron carbonyls exhibit distinct reactivities and serve as precursors to numerous other organometallic iron complexes. For instance, cationic iron carbonyl complexes have shown utility in organic synthesis, including in the development of synthetic routes to pharmaceuticals. rsc.org
The fundamental bonding in iron pentacarbonyl, a homoleptic metal carbonyl, is a classic example of the 18-valence electron rule, with the iron atom's 8 valence electrons being complemented by 10 electrons from the five carbon monoxide ligands. wikipedia.orgchemeurope.com Its trigonal bipyramidal structure has been extensively studied, revealing insights into dynamic processes like the Berry mechanism for ligand exchange. wikipedia.org The study of metal carbonyls, with iron pentacarbonyl as a prime example, is crucial for understanding catalytic processes such as the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons. numberanalytics.comdigitellinc.com The activation of the carbon-oxygen bond in coordinated CO ligands is a key area of research, aiming to develop new catalytic transformations. digitellinc.com
Detailed Research Findings
Iron pentacarbonyl is produced industrially by the reaction of fine iron particles with carbon monoxide at elevated temperatures and pressures (e.g., 150 °C and 175 atm). wikipedia.org The compound is a straw-colored liquid with a pungent odor. wikipedia.org It is a volatile substance, which is characteristic of its symmetrical and charge-neutral structure. wikipedia.orgchemeurope.com
The molecular structure of Fe(CO)₅ is trigonal bipyramidal, with the iron atom at the center coordinated to five carbon monoxide ligands. wikipedia.org Three of the CO ligands occupy equatorial positions, while the other two are in axial positions. wikipedia.org The Fe-C-O linkages are linear. wikipedia.org
Interactive Data Table: Properties of Iron Pentacarbonyl
| Property | Value | Reference |
| Chemical Formula | Fe(CO)₅ | wikipedia.org |
| Molar Mass | 195.90 g/mol | wikipedia.org |
| Appearance | Straw-yellow to brilliant orange liquid | wikipedia.org |
| Density | 1.453 g/cm³ | wikipedia.org |
| Melting Point | -21.0 °C | wikipedia.org |
| Boiling Point | 103 °C | wikipedia.org |
| Solubility in water | Insoluble | wikipedia.org |
| Solubility | Soluble in organic solvents | wikipedia.org |
| Molecular Shape | Trigonal bipyramidal | wikipedia.org |
| Dipole Moment | 0 D | wikipedia.org |
Iron pentacarbonyl exhibits distinct infrared absorption bands due to the C-O stretching vibrations, with two intense bands observed at 2034 and 2014 cm⁻¹ in the gas phase. wikipedia.org It is known to be a strong flame speed inhibitor in oxygen-based flames. chemeurope.com
Structure
2D Structure
Properties
Molecular Formula |
CFeO |
|---|---|
Molecular Weight |
83.85 g/mol |
InChI |
InChI=1S/CO.Fe/c1-2; |
InChI Key |
SVMGVNXXUVNGRK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Fe] |
Origin of Product |
United States |
Advanced Characterization Techniques
Analytical Methodologies for Carbonyl Iron Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
The detection and quantification of carbonyl compounds in various matrices can be challenging due to their physical and chemical properties. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a versatile and powerful analytical tool for this purpose, offering high sensitivity and specificity. rsc.org
Direct analysis of many carbonyl compounds, including the precursor to carbonyl iron, iron pentacarbonyl, can be difficult due to their volatility or poor ionization efficiency in standard electrospray ionization (ESI) sources. nih.gov To overcome these limitations, chemical derivatization is a widely employed strategy. This involves reacting the carbonyl group with a derivatizing reagent to form a more stable, less volatile, and more easily ionizable product. nih.gov For example, reagents like dansylhydrazine (Dns-Hz) can be used to label carbonyl-containing metabolites, significantly increasing their signal in the mass spectrometer. nih.gov
For accurate quantification, stable isotope-coded derivatization (ICD) coupled with LC-MS is a state-of-the-art approach. nih.gov This method involves using a pair of derivatizing reagents, one containing light isotopes and the other heavy isotopes (e.g., deuterium). The sample is derivatized with the light reagent, while a known amount of an internal standard is derivatized with the heavy reagent. By comparing the peak areas of the light and heavy derivatives in the mass spectrum, precise quantification can be achieved, as this method corrects for variations in instrument response and matrix effects. nih.gov
While GC-MS is a standard technique for volatile and thermally stable compounds, its application to many carbonyl-containing metabolites can be problematic as they may require derivatization and can be susceptible to thermal degradation. nih.gov LC-MS is often preferred for its ability to analyze a broader range of compounds with varying chemical properties and concentrations without the need for high temperatures. nih.govnih.gov In practice, LC-MS/MS methods are developed to separate and quantify a suite of carbonyl compounds simultaneously, often after derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The high sensitivity of MS/MS detection allows for the quantification of these compounds at very low concentrations. nih.gov
| Analytical Technique | Principle | Application to Carbonyls | Advantages | Reference |
| LC-MS / LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Quantification of carbonyl compounds, often after chemical derivatization to improve ionization and stability. | High sensitivity and specificity; suitable for a wide range of compounds; avoids high temperatures. | rsc.orgnih.govnih.gov |
| Chemical Derivatization | Modification of the analyte (carbonyl group) to enhance its analytical properties. | Use of reagents (e.g., DNPH, Dns-Hz) to create derivatives that are more easily detected by MS. | Overcomes poor ionization efficiency and improves sensitivity. | nih.gov |
| Stable Isotope-Coded Derivatization (ICD) | Use of heavy-isotope labeled reagents for internal standards. | Enables highly accurate and reliable quantification by correcting for matrix effects and instrument drift. | Improves reliability and throughput of analysis. | nih.gov |
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)
Thermal analysis techniques are indispensable for characterizing the thermal stability, composition, and phase transitions of carbonyl iron. slideshare.net The two most common methods used in conjunction are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). eag.com
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. abo.fi For carbonyl iron, TGA is primarily used to assess its oxidation resistance and to detect the presence of volatile residues, such as un-decomposed iron pentacarbonyl. The thermal decomposition of the iron pentacarbonyl precursor to form iron powder typically occurs in a temperature range of 230°C to 310°C. google.com Any residual precursor in the final product would be detected as a mass loss in this range. A more significant application of TGA is studying the oxidation of carbonyl iron. When heated in an oxidizing atmosphere (e.g., air or oxygen), carbonyl iron powder will gain mass due to the formation of iron oxides. researchgate.net Studies show that uncoated carbonyl iron is susceptible to oxidation at temperatures above 200°C. nih.gov The complete oxidation of pure iron (Fe) to iron(III) oxide (Fe₂O₃) results in a theoretical mass increase of approximately 43%. researchgate.net TGA curves can precisely record the temperature at which this oxidation begins (onset temperature) and the temperature at which the maximum mass gain is achieved, providing critical data on the material's thermal stability. researchgate.net
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same temperature program. abo.fi This technique detects thermal events such as phase transitions, crystallization, melting, and chemical reactions, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. eag.com While TGA detects events involving mass change, DTA can identify transformations where no mass is lost, such as crystalline structure changes. abo.fi For carbonyl iron, DTA can detect the exothermic process of oxidation. In steels containing carbonyl iron, a very intense exothermic peak associated with the release of carbon monoxide (CO) has been registered between 400°C and 600°C, indicating reactions within the material. researchgate.net
By combining TGA and DTA, a comprehensive thermal profile of a carbonyl iron sample can be obtained. The TGA data quantifies mass changes related to decomposition and oxidation, while the DTA data provides the corresponding energetic information (exothermic or endothermic) and detects other thermal events. doaj.org
Table 2: Summary of Key Thermal Events for Carbonyl Iron Systems from TGA/DTA This table summarizes characteristic thermal events and temperature ranges for carbonyl iron and its precursor as identified by thermal analysis techniques.
| Thermal Event | Technique | Temperature Range (°C) | Observation | Source(s) |
| Oxidation Onset | TGA | > 200 | Mass gain begins in an oxidizing atmosphere for uncoated powder. | nih.gov |
| Precursor Decomposition | TGA | 230 - 310 | Mass loss corresponding to the decomposition of residual Iron Pentacarbonyl. | google.com |
| CO Release/Reaction | DTA/Mass Spec | 400 - 600 | Intense peak registered in steels containing carbonyl iron powder. | researchgate.net |
| Full Oxidation to Fe₂O₃ | TGA | > 600 | Maximum mass gain (approaching 43%) is achieved. | researchgate.net |
Theoretical and Computational Investigations in Carbonyl Iron Chemistry
Computational Elucidation of Electronic Structure and Bonding
The accurate description of electronic structure and the nature of the iron-carbonyl bond is fundamental to understanding the properties and reactivity of these compounds. Various computational methods are employed to achieve this, ranging from high-accuracy quantum mechanical calculations to more efficient semi-empirical models.
Density Functional Theory (DFT) has become a cornerstone for investigating the ground-state properties of iron carbonyls. acs.orgwhiterose.ac.uk Hybrid Hartree-Fock/DFT methods are frequently used to study molecules such as Iron pentacarbonyl (Fe(CO)₅), Diiron nonacarbonyl (Fe₂(CO)₉), and Triiron dodecacarbonyl (Fe₃(CO)₁₂). acs.org Functionals like BP86 and B3LYP, in conjunction with appropriate basis sets, are used to fully optimize molecular geometries and calculate harmonic vibrational frequencies, which can be compared with experimental spectroscopic data. acs.org
For instance, DFT calculations have been instrumental in studying the ligand scrambling process in Fe(CO)₅, known as Berry pseudorotation. These studies calculate the energy barrier between the D₃h ground state and the C₄ᵥ transition state, providing values that align well with experimental data. whiterose.ac.ukacs.org Furthermore, DFT has been successfully applied to support the additive nature of ligand contributions to the pKa of iron hydride carbonyl complexes, demonstrating a linear correlation between DFT-calculated values and those from empirical methods. acs.org
Time-Dependent DFT (TD-DFT) extends these capabilities to the study of electronic excited states. researchgate.net It is a primary tool for understanding the photochemistry of iron carbonyls. nih.gov TD-DFT calculations have been used to investigate the valence electronic excited states of Fe₂(CO)₉, considering both its tribridged (D₃h) and monobridged (C₂ᵥ) structures. researchgate.netnih.gov By optimizing the geometries of low-lying singlet and triplet excited states, researchers can gain insight into photodissociation pathways, such as the loss of a CO ligand. researchgate.netnih.gov
| Compound | Property | Experimental Value | DFT-Calculated Value | Computational Method | Reference |
|---|---|---|---|---|---|
| Fe(CO)₅ | Berry Pseudorotation Barrier (Eₐ) | 2.5 (±0.4) kcal/mol | 2.0 - 2.3 kcal/mol | Various DFT methods | whiterose.ac.ukacs.org |
| Fe(CO)₄ | Singlet-Triplet Energy Gap | ~2 kcal/mol (High-level ab initio) | 3.5 kcal/mol | B3PW91/TZV | nih.gov |
| Fe(CO)₄ | Singlet-Triplet Energy Gap | Not directly measured | 5.43 kcal/mol | B3LYP/6-31G | nih.gov |
| Fe₂(CO)₉ | Excited State Dissociation | Observed photodissociation | First triplet and second singlet states are unbound with respect to Fe₂(CO)₈ + CO | TD-DFT | nih.gov |
While DFT provides high accuracy, its computational cost can be prohibitive for very large systems. Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives. youtube.com
Molecular Mechanics Force Fields (MMFF) are based on classical physics and use a set of parameters to describe the potential energy of a system. nih.govnih.gov Force fields like the Merck Molecular Force Field (MMFF94) are extensively parameterized for organic molecules, but their applicability to organometallic compounds like carbonyl iron is limited without specific parameterization. avogadro.ccstanford.edu The Universal Force Field (UFF), however, was designed to handle a broader range of elements, including metals, making it more suitable for geometry optimization of organometallic structures. avogadro.cc
Semi-empirical methods , such as PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org This approach is significantly faster than ab initio methods. youtube.com The PM3 method has been specifically parameterized for transition metals, including iron, to allow for the modeling of structures and properties of iron-containing compounds. nih.govwikipedia.org These methods are particularly useful for initial structural explorations or for systems too large for routine DFT analysis, though they are generally less accurate. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. youtube.com
For a typical carbonyl group, the HOMO consists of the non-bonding lone pair electrons on the oxygen atom. libretexts.org The LUMO is the π* antibonding orbital of the C=O bond, which is primarily localized on the carbon atom, making it the electrophilic site. libretexts.orglibretexts.org In nucleophilic addition reactions, the nucleophile donates electrons into this LUMO, leading to the breaking of the C=O π bond. libretexts.org
In carbonyl iron complexes, the bonding is more complex, involving σ-donation from the carbonyl ligand to the metal and π-backbonding from the metal d-orbitals into the carbonyl's π* LUMO. This interaction raises the energy of the HOMO and lowers the energy of the LUMO of the complex, influencing its reactivity. Computational methods are used to calculate the energies and spatial distributions of these frontier orbitals.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:
HOMO-LUMO Gap (ΔE): A smaller gap generally implies higher reactivity. youtube.com
Chemical Hardness (η) and Softness (σ): Hardness is proportional to the HOMO-LUMO gap. Soft molecules have a small gap and are more reactive.
Electronegativity (χ): The negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): A measure of the energy stabilization when the system accepts electrons.
These descriptors, derived from computational data, help predict whether a carbonyl iron complex will act as a nucleophile or an electrophile and its propensity to react with other species. sapub.orgwuxiapptec.com
Computational Exploration of Reaction Mechanisms
Computational chemistry is uniquely suited to explore the dynamic processes of chemical reactions, mapping out the energetic landscape that governs the transformation from reactants to products.
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org Computational methods are used to map this surface.
Minima on the PES correspond to stable or metastable species, such as reactants, products, and intermediates. researchgate.net
Saddle points on the PES represent transition states (TS), which are the highest energy points along the lowest energy reaction pathway between two minima. libretexts.orgmit.edu
For reactions involving carbonyl iron, theoretical calculations can locate these critical points. For example, in the photodissociation of Fe(CO)₅, computational studies identify the structures of the Fe(CO)₄ intermediate in both its singlet and triplet states. rsc.org The calculations can then map the pathway for subsequent reactions, such as the oxidative addition of a molecule to the coordinatively unsaturated Fe(CO)₄ species. rsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that an identified transition state correctly connects the desired reactant and product minima on the PES. acs.orgresearchgate.net
| Species/Complex | Description | Calculated Interaction/Transition Energy (ΔE) | Reference |
|---|---|---|---|
| ¹Fe(CO)₄–OH AX | Axial coordination of ethanol to singlet Fe(CO)₄ | -27.43 kcal/mol | nih.gov |
| ¹Fe(CO)₄–OH EQ | Equatorial coordination of ethanol to singlet Fe(CO)₄ | -19.20 kcal/mol | nih.gov |
| Transition State (AX to EQ) | Transition state for interconversion of ethanol adducts | -17.48 kcal/mol (ΔE‡) | nih.gov |
| Fe-T1-TS1 | Transition state for oxidative addition of trimethylsilane (B1584522) to triplet Fe(CO)₄ | +2.8 kcal/mol (relative to intermediate) | rsc.org |
Many reactions involving carbonyl iron complexes as catalysts or reagents can potentially yield multiple products. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preference for bond formation at one position over another.
Computational studies, particularly DFT calculations of reaction pathways, are powerful tools for understanding and predicting these selectivities. nih.gov By calculating the activation energies (the energy difference between the reactant and the transition state) for all possible reaction channels, chemists can determine the most favorable pathway. The path with the lowest activation barrier will be the dominant one, thus determining the observed product.
For example, in a catalytic cycle involving a carbonyl iron species, different modes of substrate binding or different pathways for bond activation can be modeled. The calculated free energy profiles for these competing pathways can reveal the electronic and steric factors that control the chemo- and regioselectivity of the reaction, providing insights that are crucial for catalyst design and reaction optimization. nih.gov
Substituent and Aromaticity Effects on Reaction Pathways
Theoretical and computational studies have provided significant insights into how substituent and aromaticity effects modulate the reaction pathways in carbonyl iron chemistry. These effects can alter the electronic and steric environment of the iron center, thereby influencing reaction rates, selectivity, and even the mechanism of a reaction.
The electronic nature of substituents on ligands attached to iron carbonyl complexes has a pronounced impact on their catalytic activity. For instance, in (tetraarylcyclopentadienone)iron carbonyl compounds used for transfer hydrogenations and dehydrogenations, the electronic properties of the substituents on the cyclopentadienone ligand are critical. digitellinc.com Computational and experimental studies have shown that electron-donating groups on the cyclopentadienone ring enhance the catalytic activity for both the reduction of carbonyls and the oxidation of alcohols. digitellinc.comrsc.org This is attributed to the increased electron density at the iron center, which facilitates key steps in the catalytic cycle.
A Hammett plot analysis for the transfer hydrogenation of acetophenone (B1666503) using various substituted (cyclopentadienone)iron tricarbonyl catalysts reveals a linear free-energy relationship. The negative slope of the plot indicates that electron-donating substituents accelerate the reaction rate. rsc.org This is consistent with a mechanism where the transfer of hydrogen from the iron catalyst to the carbonyl compound is the turnover-limiting step, and a buildup of positive charge on the catalyst occurs in the transition state. rsc.org
| Substituent (X) | Hammett Constant (σ) | log(k/kH) |
|---|---|---|
| MeO | -0.27 | 0.25 |
| Me | -0.17 | 0.15 |
| H | 0.00 | 0.00 |
| Cl | 0.23 | -0.10 |
| CF3 | 0.54 | -0.30 |
Aromaticity also plays a crucial role in the reactivity of carbonyl iron complexes, particularly when aromatic moieties are directly involved in the reaction. The coordination of an aromatic ring to a transition metal, such as iron, dramatically alters the ring's reactivity, making it more susceptible to nucleophilic attack. chinesechemsoc.org This activation is a consequence of the metal center withdrawing electron density from the aromatic system.
In the context of SN1-type reactions, the stability of carbocation intermediates can be significantly influenced by aromaticity. nih.govscirp.org If the departure of a leaving group from a ligand in a carbonyl iron complex results in the formation of an aromatic ring, the reaction is often accelerated due to the thermodynamic stability of the resulting intermediate. nih.gov Conversely, if a reaction pathway leads to an anti-aromatic intermediate, it will be energetically unfavorable and thus slower. scirp.org The principles of aromaticity, such as Hückel's rule (cyclic, planar, fully conjugated, and [4n+2] π electrons), are fundamental in predicting these effects. nih.gov
Spin-State Changes and Their Influence on Reactivity
The spin state of the iron center in carbonyl complexes is a critical determinant of their reactivity, and transitions between different spin states can profoundly influence reaction mechanisms and kinetics. Iron complexes can exist in various spin states, with high-spin and low-spin configurations being common. wikipedia.org The energy difference between these states is often small, allowing for spin crossover (SCO), which can be induced by changes in temperature, pressure, or light irradiation. nih.gov
In carbonyl iron chemistry, the strong-field nature of the CO ligand typically favors a low-spin state. rsc.org However, the coordination environment and the nature of other ligands can lead to high-spin complexes. rsc.orgresearchgate.net Theoretical studies have shown that the stability of different spin states is influenced by factors such as the metal-ligand bond lengths, with high-spin states generally having longer bonds. dtu.dk
Spin-state changes are particularly important in reaction pathways that involve changes in the coordination number of the iron center. For example, the photolysis of iron pentacarbonyl, Fe(CO)5, produces triplet fragments, 3Fe(CO)4 and 3Fe(CO)3. acs.org The subsequent addition of a ligand to these fragments is a spin-forbidden reaction, as the ground state of the product is a singlet. A proposed mechanism involves a spin-crossover step preceding the ligand addition, and this has been supported by both experimental data and nonadiabatic transition state theory calculations. acs.org The activation energy for these reactions is influenced by the spin-state change. acs.org
The influence of spin state on reactivity is also evident in catalytic cycles. For instance, in the iron-catalyzed hydrosilylation of alkynes, a spin-crossover mechanism has been identified. chemrxiv.org Theoretical calculations revealed that the reaction proceeds through both singlet and triplet pathways, with the triplet transition state being crucial for achieving high regioselectivity. chemrxiv.org The ability of the iron catalyst to switch between spin states allows it to meet the different electronic demands of the oxidative addition and reductive elimination steps in the catalytic cycle. chemrxiv.org
The energy difference between high-spin and low-spin states can be quantified computationally and is a key parameter in understanding the thermodynamics of spin crossover. nih.govresearchgate.net
| Complex | Spin State | Relative Energy (kcal/mol) |
|---|---|---|
| [Fe(cat)3]2- | High-Spin | 0.00 |
| Intermediate-Spin | 9.29 | |
| Low-Spin | 12.15 | |
| [Fe(cat)3]3- | High-Spin | 0.00 |
| Intermediate-Spin | 6.57 | |
| Low-Spin | 7.40 |
This data illustrates that for these complexes, the high-spin state is the most stable, and there is a significant energy barrier to accessing the low-spin state. scirp.org Such energy differences are critical in determining whether a spin-crossover event is a feasible step in a reaction pathway.
Reaction Mechanisms and Catalytic Applications of Carbonyl Iron Complexes
Fundamental Catalytic Principles
The catalytic utility of iron carbonyls is rooted in several key principles that govern their reactivity. These include the lability of the CO ligands, the potential for cleaving weak metal-metal bonds in cluster compounds, and the subsequent generation of coordinatively unsaturated iron species that are eager to engage with organic substrates.
The initiation of many catalytic cycles involving iron carbonyls relies on the dissociation of one or more CO ligands. rsc.org This process can be induced by either heat (thermolysis) or ultraviolet light (photolysis). wikipedia.org Iron pentacarbonyl, Fe(CO)₅, a common and stable precursor, readily loses a CO ligand upon UV irradiation to generate the highly reactive, 16-electron intermediate, tetracarbonyliron, Fe(CO)₄. rsc.orgpolymtl.ca
This photolytic dissociation is a crucial step as it creates a vacant coordination site on the iron center, allowing it to interact with a substrate molecule and enter the catalytic cycle. rsc.org Thermal activation can also achieve this, though it may require higher temperatures. wikipedia.org The lability of the Fe-CO bond is thus a cornerstone of the catalytic activity of iron carbonyls, enabling the controlled generation of the active catalyst under specific reaction conditions. wikipedia.org
In addition to mononuclear complexes like Fe(CO)₅, polynuclear iron carbonyls such as diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂) are also important in catalysis. These "cluster" compounds feature direct, albeit relatively weak, iron-iron bonds. wikipedia.orgacs.org The cleavage of these metal-metal bonds can serve as another pathway to generate catalytically active, unsaturated species. For instance, the Fe-Fe bond in Fe₂(CO)₉ can be broken under reaction conditions to yield reactive iron carbonyl fragments that can initiate catalysis. This property allows dinuclear or polynuclear complexes to serve as reservoirs for catalytically active mononuclear fragments.
The dissociation of CO ligands or the cleavage of metal-metal bonds results in the formation of coordinatively unsaturated iron species. rsc.orgpolymtl.ca These intermediates, such as the 16-electron Fe(CO)₄ fragment, are electron-deficient and possess an open coordination site, making them highly reactive. rsc.org This reactivity drives their interaction with a wide range of organic substrates.
The coordinatively unsaturated species acts as a catalytic initiator. polymtl.ca It can coordinate to π-systems of molecules like alkenes and alkynes, or to heteroatoms, activating the substrate for subsequent transformations. The ability to readily generate these transient, high-energy species, which then drive the desired chemical reaction before being regenerated, is fundamental to the catalytic power of carbonyl iron complexes. wiley-vch.de
Carbon-Carbon Bond Forming Reactions Catalyzed by Carbonyl Iron
Iron carbonyls are particularly effective in catalyzing the formation of carbon-carbon bonds, a cornerstone of organic synthesis. mdpi.comscispace.comcdnsciencepub.com They enable metathesis reactions involving carbonyl groups, providing atom-efficient alternatives to traditional methods like the Wittig reaction for constructing C=C double bonds. mdpi.comresearchgate.net These reactions leverage the Lewis acidity and redox properties of iron catalysts. mdpi.comresearchgate.net
Carbonyl-alkyne metathesis is a powerful, atom-economical reaction that forms a new carbon-carbon double bond by formally exchanging an oxygen atom from a carbonyl group with the two carbon atoms of an alkyne. mdpi.comresearchgate.net Iron(III) catalysts, such as anhydrous iron(III) chloride (FeCl₃), have proven to be highly effective for this transformation, offering an inexpensive and environmentally friendly option. nih.govacs.org
The proposed mechanism involves the Lewis acidic iron catalyst activating the carbonyl group, making it susceptible to nucleophilic attack by the alkyne. This leads to the formation of a crucial oxetene intermediate, which then undergoes a retro-[2+2] cycloaddition (cycloreversion) to yield the α,β-unsaturated product and regenerate the catalyst. acs.org
This methodology has been successfully applied to the intramolecular synthesis of important heterocyclic and polycyclic aromatic compounds.
2H-Chromenes: Functionalized 2H-chromenes can be synthesized via an iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers derived from salicylaldehydes. nih.govacs.org This protocol tolerates a wide array of functional groups and proceeds under mild conditions. nih.gov
Phenanthrenes: Substituted phenanthrenes are efficiently prepared through an iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes. nih.gov This method offers high chemo- and regioselectivity and is applicable to the synthesis of more complex, angularly fused polycyclic systems. nih.gov
Table 1: Iron-Catalyzed Synthesis of 2H-Chromenes via Intramolecular Carbonyl-Alkyne Metathesis Data sourced from research by Bera et al. (2011). nih.govacs.org
| Entry | Substrate (R Group on Alkyne) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-Phenyl-2H-chromene-3-carbaldehyde | 89 |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-2H-chromene-3-carbaldehyde | 85 |
| 3 | n-Butyl | 2-(n-Butyl)-2H-chromene-3-carbaldehyde | 82 |
Table 2: Iron-Catalyzed Synthesis of Phenanthrenes via Intramolecular Carbonyl-Alkyne Metathesis Data sourced from research by Bera et al. (2012). nih.gov
| Entry | Substrate (R Group on Alkyne) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 9-Phenylphenanthrene | 88 |
| 2 | 4-Methoxyphenyl | 9-(4-Methoxyphenyl)phenanthrene | 85 |
| 3 | Thiophen-2-yl | 9-(Thiophen-2-yl)phenanthrene | 78 |
Similar to carbonyl-alkyne metathesis, carbonyl-olefin metathesis (COM) is a powerful tool for C=C bond formation. nih.gov Catalytic COM was a significant advancement, as previous methods often required harsh conditions or stoichiometric transition metal reagents. nih.govnih.gov Iron(III) chloride has emerged as a simple, earth-abundant, and effective catalyst for this transformation, particularly for ring-closing metathesis reactions. nih.govchemrxiv.org
The reaction is believed to proceed through a formal [2+2] cycloaddition between the iron-activated carbonyl group and the olefin, forming an oxetane (B1205548) intermediate. nih.govacs.org This step is generally considered the turnover-limiting step in the catalytic cycle. nih.govacs.org A subsequent retro-[2+2] cycloaddition then cleaves the oxetane ring to furnish the final alkene product and a carbonyl byproduct, with the iron catalyst being regenerated. mdpi.com This catalytic process is distinguished by its operational simplicity and high functional-group tolerance. nih.gov
Table 3: Iron(III)-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis Illustrative examples based on findings from Schindler and co-workers. nih.govnih.govacs.org
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-(Penta-4-en-1-yloxy)benzaldehyde | Dihydropyrano[3,2-b]chromene | 99 |
| 2 | 1-Phenyl-2-(prop-2-en-1-yloxy)ethan-1-one | 3-Phenyl-2,3-dihydrofuran | 95 |
| 3 | N,N-Diallyl-2-oxo-2-phenylacetamide | 1-Benzoyl-3,4-dihydropyridin-2(1H)-one | 81 |
C–O/C–O Metathesis for Cyclic Ether Derivatives
The construction of cyclic ethers is a fundamental transformation in organic synthesis. Iron-catalyzed C–O/C–O ring-closing metathesis offers an efficient method for synthesizing valuable five- and six-membered cyclic ethers, such as substituted tetrahydrofurans and tetrahydropyrans, from linear diethers. mdpi.comethz.chbohrium.com This transformation represents a form of single-bond metathesis, which is less developed than the well-established olefin and alkyne metathesis reactions. ethz.ch
The reaction is typically catalyzed by simple and inexpensive iron-based Lewis acids, such as iron(III) chloride (FeCl₃). mdpi.comresearchgate.net Unlike olefin metathesis, which proceeds via the Chauvin mechanism, this C–O/C–O metathesis is believed to follow a distinct pathway. mdpi.comresearchgate.net Mechanistic studies suggest a Lewis acid-catalyzed process that likely proceeds through the formation of cyclic oxonium intermediates. ethz.chbohrium.com The catalyst activates an oxygen atom, facilitating the ring-closing process. researchgate.net This method provides a valuable alternative to traditional ether synthesis methodologies. ethz.ch
Table 1: Iron-Catalyzed C–O/C–O Ring-Closing Metathesis
| Catalyst | Substrate Type | Product | Key Feature |
|---|---|---|---|
| Iron(III) Lewis Acids | Linear Diethers | Cyclic Ethers (5- or 6-membered) | Proceeds via cyclic oxonium intermediates. ethz.chbohrium.com |
Hydrogenation and Hydrosilylation Processes
Carbonyl iron complexes are effective catalysts for hydrogenation and hydrosilylation reactions, crucial processes for the reduction of unsaturated functional groups.
The hydrogenation of alkenes catalyzed by iron carbonyls is a complex process. nih.gov Typically initiated by photochemical activation of precursors like iron pentacarbonyl, Fe(CO)₅, the reaction is thought to proceed through two primary mechanistic pathways: a molecular mechanism and a radical mechanism. nih.govresearchgate.net
Table 2: Proposed Mechanisms for Olefin Hydrogenation by Iron Carbonyls
| Mechanism | Key Intermediates | Description |
|---|---|---|
| Molecular | Dihydride and dihydrogen complexes | Sequential replacement of CO ligands by H₂ and olefin. nih.gov |
Iron-catalyzed hydrosilylation provides an effective method for the reduction of aldehydes and ketones to the corresponding silyl ethers. acs.org A range of iron complexes can catalyze this transformation, and the mechanisms are believed to operate through either inner-sphere or outer-sphere pathways. nih.gov
Outer-sphere mechanism: In this pathway, the iron complex functions as a Lewis acid, activating either the hydrosilane or the carbonyl group without direct substrate coordination to the metal center throughout the catalytic cycle. nih.gov
Inner-sphere mechanism: This involves direct interaction between the substrate and the iron center, potentially through a σ-bond metathesis-type cleavage of the Si-H bond. nih.gov
For instance, cationic silyleneiron complexes, generated from the hydride abstraction of hydrosilyliron complexes, have been shown to effectively catalyze the hydrosilylation of aldehydes and ketones. acs.org Studies on well-defined bifunctional iron catalysts suggest that the catalytic cycle proceeds via hydrogen transfer and dihydrogen activation steps. nih.gov
The hydrosilylation of alkenes is a cornerstone reaction for producing organosilicon compounds. nih.gov Iron-based catalysts are emerging as sustainable and cost-effective alternatives to the traditionally used platinum catalysts. acs.orgresearchgate.net These iron catalysts exhibit high activity and can achieve excellent regioselectivity, providing access to both anti-Markovnikov and, less commonly, Markovnikov addition products. acs.org
Some iron catalyst systems are also capable of promoting the dehydrogenative silylation of alkenes, which leads to the formation of valuable vinylsilanes and allylsilanes. acs.org Mechanistic investigations point towards the involvement of an Fe(0)-Fe(II) redox cycle in some cases. nih.gov A Chalk-Harrod-type mechanism, a widely accepted model for hydrosilylation, has also been proposed for certain iron-catalyzed systems. nih.gov This mechanism typically involves:
Oxidative addition of the silane (B1218182) to the iron center.
Coordination of the alkene.
Insertion of the alkene into the iron-hydride or iron-silyl bond.
Reductive elimination to yield the alkylsilane product and regenerate the catalyst.
Other Significant Organic Transformations
The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, crucial for the production of anilines. researchgate.net Carbonyl iron powder (CIP), an inexpensive and highly pure grade of iron, has been established as a remarkably mild, efficient, and environmentally friendly reagent for this purpose. researchgate.netorganic-chemistry.orgorganic-chemistry.org
This reduction is often performed under aqueous micellar catalysis conditions, avoiding the need for harsh reagents or wasteful organic solvents. organic-chemistry.org The process demonstrates broad functional group tolerance, effectively reducing aromatic and heteroaromatic nitro compounds without affecting other sensitive groups. organic-chemistry.orgcommonorganicchemistry.com While simple iron complexes like triiron dodecacarbonyl, Fe₃(CO)₁₂, can also catalyze nitro reductions, they may require more forcing conditions. nih.gov Mechanistic studies using other iron complexes suggest the involvement of a key iron hydride intermediate in the catalytic cycle. nih.gov The use of CIP often requires an additive like ammonium chloride to clean and activate the iron surface. organic-chemistry.org
Table 3: Comparison of Iron Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Scope | Key Advantages |
|---|---|---|---|
| Carbonyl Iron Powder (CIP) | Mild, aqueous micellar media organic-chemistry.org | Aromatic and heteroaromatic nitro compounds researchgate.netorganic-chemistry.org | Environmentally friendly, high functional group tolerance, cost-effective. organic-chemistry.orgorganic-chemistry.org |
| Fe₃(CO)₁₂ | Can require forcing conditions nih.gov | Nitroaromatics nih.gov | Demonstrates the utility of simple iron carbonyl clusters. |
Reactions with Halogenated Hydrocarbons for Iron Halide Complex Formation
The reaction of iron carbonyls with halogenated hydrocarbons serves as a fundamental route for the synthesis of iron halide complexes. This transformation is significant as it converts the zero-valent iron center of the carbonyl complex into a higher oxidation state, typically Fe(II) or Fe(III), forming complexes that are themselves useful precursors or catalysts. The mechanism of this reaction is highly dependent on the nature of both the iron carbonyl species and the halogenated hydrocarbon.
Generally, the reaction is initiated by the cleavage of the carbon-halogen bond, which can occur through several pathways. One common mechanism is oxidative addition, where the iron center inserts into the R-X bond, leading to an alkyliron(II) halide intermediate. This is particularly prevalent for more reactive alkyl halides. For instance, the treatment of iron pentacarbonyl, Fe(CO)₅, with iodine results in the formation of iron tetracarbonyl diiodide, Fe(CO)₄I₂, with the liberation of one molecule of carbon monoxide acs.orgwikipedia.org.
Fe(CO)₅ + I₂ → Fe(CO)₄I₂ + CO
Another pathway involves halogen abstraction, where the iron complex acts as a one-electron reductant, generating an organic radical and a one-electron oxidized metal complex acs.org. This is often observed with less reactive halides or when using reduced iron complexes.
In the presence of donor ligands (L), iron carbonyls react with halogenated solvents like chloroform (CHCl₃) to produce iron halide adducts. For example, complexes of the type FeCl₂·2L and FeCl₃·L have been prepared by reacting iron carbonyls with various ligands in chloroform cardiff.ac.uk. In these cases, the halogenated hydrocarbon acts as an oxidizing agent, facilitating the formation of the iron halide which is then trapped by the ligand.
The reactivity of the halogenated hydrocarbon is a critical factor. Compounds with geminal dihalides or otherwise activated C-X bonds are particularly effective. For example, iron pentacarbonyl has been shown to react with dihaloarylmethanes umich.edu. The choice of the iron carbonyl precursor also influences the reaction, with diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂) often being more reactive than the pentacarbonyl monomer under milder conditions cardiff.ac.uk.
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Reference |
| Fe(CO)₅ | I₂ | - | Fe(CO)₄I₂ | acs.orgwikipedia.org |
| Iron Carbonyls | Ligands (L) | Chloroform | FeCl₂·2L / FeCl₃·L | cardiff.ac.uk |
| Fe(CO)₅ | Dihaloarylmethanes | Benzene | Tetraarylethylenes | umich.edu |
Hydrothiolation/Hydroselenation of Alkynes
Iron carbonyl complexes have emerged as effective and inexpensive catalysts for the hydrothiolation and hydroselenation of alkynes, providing an atom-economical route to vinyl sulfides and vinyl selenides. These reactions involve the addition of an S-H or Se-H bond across the carbon-carbon triple bond of an alkyne.
Computational studies on iron carbonyl-catalyzed hydrothiolation and hydroselenation have provided significant mechanistic insights. The catalytic cycle is proposed to begin with the activation of the chalcogenol (thiol or selenol) by the iron carbonyl complex. This is followed by the insertion of the alkyne into the newly formed iron-chalcogen bond, which is often the rate-determining step. This pathway typically leads to a high degree of regioselectivity, favoring the Markovnikov product. The use of iron carbonyl catalysts has been shown to substantially lower the activation energy barriers compared to the uncatalyzed gas-phase reactions.
An alternative mechanistic pathway involves the insertion of the alkyne into an iron-hydride (M-H) bond, which can lead to the formation of Z-anti-Markovnikov products. The specific regio- and stereochemical outcome can be influenced by the catalyst structure and reaction conditions.
While much of the detailed mechanistic understanding comes from computational work, experimental studies have demonstrated the utility of iron-catalyzed hydrothiolation. For instance, the reaction of thiols with iron carbonyls such as diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂) can lead to the formation of diiron(I) dithiolato carbonyl complexes. These complexes are structurally related to the active sites of [FeFe]-hydrogenase enzymes and can be considered as potential intermediates or models for the catalytic cycle.
The table below summarizes findings from a computational study on the hydrothiolation of acetylene with methanethiol catalyzed by an iron carbonyl complex, highlighting the preference for the Markovnikov addition pathway.
| Reaction | Catalyst System | Key Step | Product Selectivity | Computational Finding |
| Hydrothiolation of Acetylene | Iron Carbonyl | Alkyne Insertion into Fe-S bond | Markovnikov | Significantly reduced energy barrier |
| Hydroselenation of Acetylene | Iron Carbonyl | Alkyne Insertion into Fe-Se bond | Markovnikov | High degree of regioselectivity |
| Hydrothiolation of Acetylene | Iron Carbonyl | Alkyne Insertion into Fe-H bond | Z-anti-Markovnikov | Alternative catalytic pathway |
Hydrogen Autotransfer Catalysis
Hydrogen autotransfer, also known as the borrowing hydrogen methodology, is a powerful, atom-economical process for the formation of C-C and C-N bonds. In this process, a catalyst temporarily "borrows" hydrogen from a stable substrate, typically an alcohol, to generate a reactive intermediate (an aldehyde or ketone). This intermediate then undergoes a reaction, such as condensation with a nucleophile, and the catalyst subsequently returns the borrowed hydrogen to the new, unsaturated intermediate to yield the final product.
Iron carbonyl complexes, specifically (cyclopentadienone)iron carbonyl compounds often referred to as Knölker-type complexes, have proven to be highly effective catalysts for these transformations acs.orgcardiff.ac.ukcardiff.ac.ukacs.orgresearchgate.net. These catalysts are attractive due to the low cost, low toxicity, and high abundance of iron.
The catalytic cycle is generally initiated by the activation of the precatalyst. For Knölker-type complexes, this often involves treatment with an oxidant like trimethylamine N-oxide, which removes a CO ligand to generate a coordinatively unsaturated, catalytically active iron(0) species acs.org. This active catalyst then facilitates the dehydrogenation of the alcohol substrate to form an iron hydride intermediate and the corresponding carbonyl compound. The turnover-limiting step in these reactions is typically the hydrogen transfer step, either from the alcohol to the catalyst or from the iron hydride to the final unsaturated intermediate acs.org.
These iron carbonyl-based catalysts have been successfully applied to a broad range of borrowing hydrogen reactions. A notable application is the methylation of various substrates, including ketones, indoles, oxindoles, amines, and sulfonamides, using methanol as a sustainable C1 building block and alkylating agent cardiff.ac.ukcardiff.ac.ukacs.org. They have also been employed for the β-C(sp³)-methylation of primary alcohols acs.orgresearchgate.net.
Furthermore, the mild reaction conditions under which these iron catalysts operate allow for their integration into dual catalytic systems. For example, they have been successfully combined with lipases for the dynamic kinetic resolution of secondary alcohols, showcasing their compatibility with biocatalytic processes umich.edukaust.edu.sa.
| Substrate | Nucleophile/Reagent | Catalyst Type | Product | Reference |
| Ketones, Indoles, Amines | Methanol | (Cyclopentadienone)iron carbonyl | Methylated products | cardiff.ac.ukcardiff.ac.ukacs.org |
| Primary Alcohols | Methanol | (Cyclopentadienone)iron carbonyl | β-C(sp³)-methylated alcohols | acs.orgresearchgate.net |
| Secondary Alcohols | Acyl donor (e.g., vinyl acetate) | (Cyclopentadienone)iron carbonyl / Lipase (B570770) | Chiral acetates | umich.edukaust.edu.sa |
Advanced Materials Science Applications of Carbonyl Iron
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Iron pentacarbonyl is a well-established precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), processes vital for creating thin films in the electronics and materials industries. sigmaaldrich.comazonano.com These techniques rely on volatile and reactive precursor molecules to deposit materials in a controlled manner, resulting in uniform and conformal films. researchgate.net Metal carbonyls, including iron pentacarbonyl, are advantageous as they allow for the deposition of metals like iron at reduced temperatures. azonano.com
The deposition of iron via CVD using iron pentacarbonyl exhibits complex growth kinetics. A significant finding in multiple studies is that the growth rate is not constant under typical deposition conditions. Research shows that at a steady temperature, for instance 300 °C, the growth rate of the iron film progressively decreases over time. illinois.eduaip.orgillinois.edu This phenomenon ultimately leads to a complete cessation of growth once the film reaches a certain self-limiting thickness. aip.orgaip.org Even under conditions that would typically favor nucleation, growth cannot be reinitiated on this poisoned surface. illinois.edu This decline in deposition rate is attributed to a surface poisoning effect, where carbon monoxide (CO), a decomposition product of the precursor, dissociatively chemisorbs onto the iron surface. illinois.eduaip.org This leads to the accumulation of inactive species, particularly graphitic carbon, which block active sites necessary for the deposition reaction to continue. illinois.eduaip.org
Controlling the purity and morphology of films grown from carbonyl iron precursors is essential for their application. A primary challenge is the contamination of the iron film with carbon and oxygen, which are byproducts of the precursor's decomposition. The dissociative chemisorption of carbon monoxide not only inhibits growth but is also a source of carbon contamination. illinois.edu In the growth of iron-cobalt alloys, the film's morphology and composition are found to be highly sensitive to slight variations in deposition temperature and the partial pressures of the precursors. illinois.edu
To mitigate contamination, deposition reactions are often carried out in a hydrogen atmosphere, which helps to reduce the incorporation of carbon into the film. azonano.com A more advanced technique involves the introduction of a co-flow gas during the CVD process. Remarkably, co-flowing ammonia (B1221849) (NH₃) with the iron pentacarbonyl precursor has been shown to produce high-purity iron films, with both carbon and nitrogen content below 1 atomic percent. illinois.eduaip.org
Area-selective deposition (ASD) is of great interest for simplifying the fabrication of microelectronic devices by eliminating the need for subsequent patterning and etching steps. chemrxiv.org CVD is well-suited for ASD because it relies on chemical reactions between the precursor and the substrate surface. chemrxiv.org Selectivity can be achieved by modifying the chemistry of the areas where growth is not desired. chemrxiv.org
One reported method for the selective deposition of iron involves using temperature-sensitive masking materials. In a novel CVD approach that uses plasma electrons as the reducing agent for a ferrocene (B1249389) precursor, various common polymers and materials have been successfully used as masks. This technique has demonstrated the ability to deposit iron films only on the unmasked areas of substrates partially covered with materials like polydimethylsiloxane (B3030410) (PDMS), polymethylmethacrylate (PMMA), polystyrene (PS), Parafilm, and Kapton tape. chemrxiv.org
Carbonyl iron is a key precursor for depositing not only pure iron thin films but also important magnetic alloys. aip.orgaip.org Iron-cobalt (FeCo) alloys are valuable soft ferromagnetic materials used in data storage applications, such as the writer heads in hard disk drives. illinois.edu
High-quality FexCo(1−x) alloy thin films can be grown by CVD using iron pentacarbonyl (Fe(CO)₅) and dicobalt octacarbonyl (Co₂(CO)₈) as precursors. illinois.edu However, initial attempts found that the process was unstable. illinois.edu Research has also explored the use of iron-cobalt carbonyl clusters for the chemical vapor deposition of both iron-cobalt (FeCox) and iron-cobalt oxide (FeCoxOy) thin films. documentsdelivered.comacs.org The successful synthesis of these alloy films is critical for advancing magnetic storage and memory technologies. aip.org
As noted in the study of growth kinetics, a major challenge in using iron pentacarbonyl for CVD is the self-poisoning of the growth surface, which halts deposition. illinois.eduaip.org A highly effective solution to this problem is the introduction of an ammonia (NH₃) co-flow during the deposition process. illinois.eduaip.org The presence of ammonia prevents the surface poisoning effect, enabling the deposition of iron to proceed at a constant rate without self-limiting behavior. illinois.eduaip.org
The mechanism behind this is the preferential adsorption of NH₃ on the growth surface, which displaces CO molecules and inhibits their dissociative chemisorption. illinois.eduaip.org This strategy has been successfully applied to the deposition of both pure iron and iron-cobalt alloy films. illinois.eduillinois.edu For FeCo alloys, the ammonia co-flow stabilizes the process, allowing for the growth of films with reproducible morphology and stoichiometry over a broad temperature window. illinois.edu This breakthrough enables the consistent production of high-purity films with near-ideal magnetic properties. illinois.eduillinois.edu
| Phenomenon | Cause | Mitigation Strategy | Result | Reference |
|---|---|---|---|---|
| Decreasing growth rate over time | Surface poisoning by dissociative chemisorption of CO | Coflow of ammonia (NH₃) during CVD | Constant growth rate, no self-limiting behavior | illinois.edu, aip.org, aip.org |
| Compositional instabilities in FeCo alloys | Surface poisoning involving chemisorption of CO | Coflow of ammonia (NH₃) during CVD | Reproducible morphology and stoichiometry | illinois.edu, illinois.edu |
| Carbon contamination in films | Decomposition of CO on the surface | Coflow of NH₃ or use of H₂ atmosphere | High-purity films (C and N content < 1 at.%) | illinois.edu, azonano.com, aip.org |
Development of Carbonyl Iron-Based Composites and Functional Materials
Beyond thin film deposition, carbonyl iron powder (CIP) is a fundamental component in the creation of advanced functional materials, particularly soft magnetic composites (SMCs) and magnetorheological elastomers (MREs). mdpi.commdpi.com CIPs are valued for their high magnetic permeability and high saturation magnetization. mdpi.com
In the fabrication of SMCs, CIPs can be doped into an iron-alloy matrix (e.g., Fe-Si-Cr) to optimize the properties of the insulating layer that separates the magnetic particles. mdpi.com The high plasticity and large surface area of the fine CIPs allow them to fill internal pores and increase the number of reaction sites for the formation of the insulating layer, leading to more uniform distribution. mdpi.com This doping strategy enhances the magnetic properties of the SMCs by increasing the magnetic phase content and reducing the energy and movement resistance of magnetic domain walls. mdpi.com
Carbonyl iron particles are also the primary magnetic filler in magnetorheological elastomers (MREs), which are "smart" materials whose physical properties can be altered by an external magnetic field. mdpi.com The characteristics of MREs are heavily influenced by the type, concentration, and surface coating of the CIPs used. mdpi.com For instance, surface coating the iron particles can improve their compatibility and bonding with the elastomer matrix. mdpi.com These composites are being investigated for applications in devices requiring variable stiffness and damping properties. mdpi.com Furthermore, composites of CIPs with materials like graphene oxide and polyaniline are being developed for applications requiring both electromagnetic wave absorption and anti-corrosion properties. sciencegate.app
| Composite Material | Role of Carbonyl Iron | Key Findings / Effects | Reference |
|---|---|---|---|
| Soft Magnetic Composites (SMCs) | Dopant in Fe-Si-Cr powder | Improves insulation layer uniformity, fills pores, increases permeability. | mdpi.com |
| Magnetorheological Elastomers (MREs) | Magnetic filler in an elastomeric matrix | Provides magnetic field-responsive properties; stiffness and modulus are dependent on CIP type and concentration. | mdpi.com |
| Anti-corrosion/Wave-absorbing Coatings | Functional filler with graphene oxide and polyaniline | Provides strong wave-absorbing properties while the polymer coating enhances corrosion resistance. | sciencegate.app |
| Magnetorheological Fluids (MRFs) | Dispersed magnetic particles | Surface treatment of CIPs enhances shear stress and dispersion stability. | researchgate.net |
Magnetorheological Elastomers (MREs) and Fluids
Magnetorheological (MR) materials are a class of smart materials whose rheological properties can be rapidly and reversibly controlled by an external magnetic field. nih.gov Carbonyl iron particles are the most widely used magnetic filler in the fabrication of these materials due to their high magnetic saturation, high magnetic permeability, and low remanence. researchgate.netnih.gov
Magnetorheological Elastomers (MREs): These are solid composites consisting of micron-sized CIPs dispersed within a non-magnetic polymer matrix, such as silicone rubber, polyurethane, or natural rubber. researchgate.netnih.govnih.gov In the absence of a magnetic field, the CIPs are typically distributed randomly (isotropically). When a magnetic field is applied, the particles align themselves into chain-like structures, causing a significant increase in the material's stiffness and damping properties, a phenomenon known as the MR effect. mdpi.comresearchgate.net This tunable mechanical response makes MREs suitable for applications like adaptive vibration absorbers and sensors. springerprofessional.de
Magnetorheological Fluids (MRFs): These are the fluid counterparts to MREs, where CIPs are suspended in a carrier liquid like silicone oil. wikipedia.orgrsc.org When subjected to a magnetic field, the fluid undergoes a rapid and reversible transition into a semi-solid state with a controllable yield stress. rsc.org A primary challenge in MRF technology is the tendency of the dense iron particles to settle out of suspension over time, a problem often addressed by modifying the particle surfaces. rsc.orggoogle.com
Magnetic Annealing Effects on Magnetoactive Performance
The magnetoactive performance of MREs can be significantly enhanced by fabricating them as anisotropic composites through a process known as magnetic annealing. This involves curing the elastomer matrix in the presence of a strong, uniform magnetic field. mdpi.comresearchgate.net
During this process, the magnetic forces compel the carbonyl iron particles to align into ordered, chain-like structures along the direction of the magnetic field before the matrix solidifies. mdpi.com This pre-alignment of the magnetic filler creates an anisotropic MRE. Compared to isotropic MREs with randomly dispersed particles, anisotropic MREs exhibit a higher initial storage modulus and a substantially greater magnetorheological (MR) effect. nih.govmdpi.com The ordered particle structure facilitates more efficient magnetic dipole interactions, leading to a more pronounced change in stiffness and damping when an external field is applied. nih.gov
Influence of Particle Type, Concentration, and Coating on MRE Properties
The performance of magnetorheological elastomers is highly dependent on the specific characteristics of the carbonyl iron particles used as the filler. Key factors include the particle type, its concentration within the matrix, and the presence of surface coatings. researchgate.netnih.gov
Particle Concentration: The concentration of CIPs in the elastomeric matrix is directly correlated with the MRE's performance. An increase in the volume or weight percentage of CIPs leads to a higher storage modulus and a more significant MR effect. researchgate.net High particle concentrations ensure stronger inter-particle magnetic interactions when a field is applied. However, there is a practical limit, as excessively high concentrations can negatively affect the mechanical properties of the elastomer. Studies have investigated concentrations ranging from 20% to 80% by weight to optimize performance.
Table 1: Effect of Carbonyl Iron Particle (CIP) Concentration and Size on MR Effect
This table presents research findings on how the concentration and size of carbonyl iron particles influence the magnetorheological (MR) effect in anisotropic MREs based on silicone rubber.
| CIP Concentration (wt%) | CIP Particle Size (μm) | Resulting MR Effect |
| 20% | 4.6 | MR-effect increases with concentration. |
| 30% | 4.6 | MR-effect increases with concentration. |
| 40% | 4.6 | MR-effect increases with concentration. |
| 50% | 4.6 | MR-effect increases with concentration. |
| 60% | 4.6 | High concentration leads to high MR-effect. |
| 60% | 1.7 | MR-effect increases with particle size initially. |
| 60% | 2.8 | MR-effect increases with particle size initially. |
| 60% | 3.9 | MR-effect increases with particle size initially. |
| 60% | 4.6 | Optimal particle size for the most significant MR-effect. |
| 60% | 7.2 | MR-effect weakens after the optimal size is surpassed. |
Data sourced from a study on silicone rubber-based magnetorheological elastomers.
Particle Coating: Surface modification of CIPs is a critical strategy for enhancing MRE performance. Since CIPs are typically hydrophilic and polymer matrices are hydrophobic, there can be poor compatibility at the particle-matrix interface. researchgate.net Applying a coating, such as silica (B1680970) (SiO₂) or a polymer like poly(methyl methacrylate) (PMMA), improves the affinity and bonding between the particles and the matrix. researchgate.net This enhanced interfacial interaction can lead to a higher MR effect, improved dispersion stability, and a reduction of the Payne effect (a strain-dependent softening of the material). researchgate.netresearchgate.net Coating particles has also been shown to improve resistance to thermal oxidation and chemical degradation.
Electromagnetic Wave Absorbing Materials and Shielding Applications
Carbonyl iron powder is a premier material for applications involving the absorption and shielding of electromagnetic (EM) waves, particularly in the microwave frequency range. Its effectiveness stems from its excellent magnetic loss properties, high saturation magnetization, and high Curie temperature. When embedded in a matrix like silicone rubber or epoxy resin, CIPs create composites that can effectively attenuate EM radiation, which is critical for stealth technology, anechoic chambers, and mitigating electromagnetic interference (EMI).
The primary absorption mechanism involves the interaction between the ferromagnetic particles and the incoming electromagnetic waves, which induces eddy currents and magnetic hysteresis losses, effectively converting the EM energy into heat. Research has shown that the absorption performance can be optimized by controlling several factors:
Particle Shape: Flake-like carbonyl iron particles (FCI) often exhibit superior microwave absorption compared to standard spherical particles (SCI) due to their large shape anisotropy, which enhances permittivity and permeability.
Composite Thickness and Concentration: The reflection loss peak can be shifted to lower frequencies by increasing the thickness of the absorbing layer or the weight concentration of CIPs in the composite.
Hybrid Materials: Combining CIPs with other materials, such as reduced graphene oxide (rGO) or Fe₉₁Si₉, can significantly enhance the absorption bandwidth and achieve a better impedance match with free space, leading to more efficient absorption.
Core-Shell Structures: Coating CIPs with other materials, such as a GaInSn liquid metal, can create a heterointerface that adjusts dielectric loss and dramatically boosts absorption performance. A composite with just 5 wt% of this liquid metal coating on CIPs achieved a reflection loss 3.9 times greater than that of uncoated carbonyl iron.
Table 2: Research Findings on Carbonyl Iron-Based Microwave Absorbers
This interactive table summarizes key performance metrics from various studies on electromagnetic wave absorbing materials containing carbonyl iron.
| Absorbent Composition | Matrix | Thickness (mm) | Frequency (GHz) | Minimum Reflection Loss (dB) |
| 80 wt% Carbonyl Iron | Silicone Rubber | 4.0 | 3.3 | -23.06 |
| 80 wt% (1:1 CI/Fe₉₁Si₉) | Paraffin | 3.0 | 5.2 | -45.0 |
| 72 wt% CI, 0.5 wt% EOG | PDMS | 1.33 | 15.0 | -69.27 |
| CI coated with 5 wt% GaInSn LM | PDMS | 1.96 | Not Specified | -65.94 |
Superhydrophobic Surfaces from Modified Carbonyl Iron Particles
Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles exceeding 150°, can be fabricated using modified carbonyl iron particles. The principle involves creating a dual-scale hierarchical roughness on a surface and then lowering its surface energy with a hydrophobic chemical layer. nih.gov
One method involves modifying the CIPs themselves to create complex surface structures. For example, prickly-shaped carbonyl iron particles can be synthesized using a hydrothermal reaction with glucose and then functionalized with stearic acid. nih.gov This process creates a micro-nano structure on the particle surfaces which, when coated, can achieve a water contact angle of up to 169.7°. nih.gov
Another approach involves incorporating modified CIPs into a coating. In one study, CIPs were functionalized with photoreactive agents and mixed into a photocurable polyurethane-based coating. When this coating was applied to a fabric and exposed to a magnetic field, the CIPs assembled into micro-nano structures. Subsequent curing under blue light fixed these structures in place, resulting in a superhydrophobic surface with a water contact angle of approximately 153.3°. These magnetic, water-repellent surfaces have potential applications in oil-water separation and self-cleaning coatings. nih.gov
Applications in Powder Metallurgy and Sintering Studies
Carbonyl iron powder is a highly valued material in the field of powder metallurgy (PM) due to its unique physical characteristics. Its fine (typically <10 μm), highly pure, and spherical particles with a narrow size distribution make it particularly suitable for advanced PM processes. wikipedia.org
One of the primary applications is in Metal Injection Molding (MIM) , a manufacturing process for producing small, complex, net-shape parts. The sphericity and fineness of CIPs allow for high packing density in the initial powder-binder mixture (feedstock), which is essential for successful injection molding.
Table 3: Effect of Carbonyl Iron Powder Addition on Sintered Fe-4Cu Alloy Properties
This table shows the impact of adding different amounts of carbonyl iron powder to an atomized Fe-4Cu alloy on its physical and mechanical properties after sintering.
| CIP Addition (wt%) | Relative Bulk Density (%) | Hardness (HRF) | Tensile Strength (MPa) | Elongation (%) |
| 20 | 83.12 | 89.6 | 289.1 | 3.5 |
| 30 | 83.87 | 92.2 | 315.5 | 4.0 |
| 40 | 83.45 | 90.8 | 301.2 | 3.7 |
Data sourced from a study on metal injection molding of Fe-4Cu alloys.
Emerging Research Directions and Future Outlook
Sustainable and Eco-Friendly Iron Catalysis Development
The development of sustainable chemical processes is a cornerstone of modern research, with a strong emphasis on replacing rare and toxic precious metal catalysts with abundant, inexpensive, and environmentally benign alternatives like iron. Carbonyl iron is at the forefront of this shift, offering versatile and efficient catalytic solutions.
A significant area of research is the use of iron catalysts, supported by redox-active ligands, to perform novel chemical transformations on basic hydrocarbon feedstocks. princeton.edu Scientists have successfully developed selective iron-catalyzed cycloaddition reactions, such as [2+2] and [4+4] cycloadditions of alkenes and dienes. princeton.edu These processes provide pathways to upgrade hydrocarbons derived from biological sources, contributing to the development of sustainable aviation fuels and chemically recyclable polyolefins. princeton.edu
In another advancement towards green chemistry, carbonyl iron powder (CIP) has been identified as a highly effective reagent for the reduction of aromatic nitro groups in water. escholarship.orgwikipedia.org This reaction is crucial in the synthesis of many pharmaceuticals. wikipedia.org The use of CIP in an aqueous medium represents a mild, environmentally friendly method that offers excellent chemoselectivity, even for substrates that are difficult to reduce by other means. escholarship.org
Furthermore, iron carbonyl complexes are being investigated for their potential in carbon dioxide (CO₂) reduction, a critical process for mitigating the greenhouse effect. chinesechemsoc.org Researchers have designed specific iron(II) complexes to understand and optimize the activation of CO₂ and the subsequent release of carbon monoxide (CO), a key step in the catalytic cycle. chinesechemsoc.org By manipulating the ligand environment around the iron center, it is possible to significantly improve the efficiency and rate of CO₂ reduction. For instance, removing an axial pyridine (B92270) ligand from a polypyridyl-iron(II) complex was found to dramatically lower the activation energy for C–O bond cleavage, boosting the faradaic efficiency for CO production from approximately 17% to 90%. chinesechemsoc.org
Table 1: Performance of Iron(II) Complexes in Catalytic CO₂ Reduction This table displays the catalytic performance of three different polypyridyl-iron(II) complexes, highlighting how ligand design influences Faradaic Efficiency (FE) and Turnover Frequency (TOF) for CO production.
| Complex | Max Faradaic Efficiency for CO (FE_CO) | Max Turnover Frequency for CO (TOF_(CO)max) (s⁻¹) |
|---|---|---|
| Complex 1 | 90% | 348 |
| Complex 2 | 71% | 113 |
| Complex 3 | 17% | 16.98 |
Data sourced from CCS Chemistry. chinesechemsoc.org
These research avenues highlight a broader trend towards creating integrated and resource-conserving industrial processes. One proposed method combines the production of carbonyl iron powder for catalysts with a Fischer-Tropsch plant for hydrocarbon synthesis, integrating CO recycling and an iron circuit to create an environmentally friendly and efficient system. google.com
Integration of Iron Carbonyl Catalysis with Biocatalysis
A particularly innovative frontier in catalysis is the merger of transition-metal catalysis with biocatalysis to create cooperative systems that harness the advantages of both domains. Researchers have successfully developed a dual catalytic system combining an iron carbonyl complex with a lipase (B570770) enzyme for the dynamic kinetic resolution (DKR) of secondary alcohols. researchgate.netnih.govumich.edukaust.edu.sa This process efficiently converts racemic alcohols into valuable chiral acetates, which are important building blocks in pharmaceuticals and fine chemicals.
The key to this success was the development of Knölker-type iron carbonyl complexes that function as hydrogen autotransfer catalysts under mild conditions compatible with the enzyme. researchgate.netnih.govumich.edu Inspired by the action of iron-based hydrogenase enzymes in nature, these synthetic iron catalysts facilitate the dehydrogenation of the alcohol, which is then re-hydrogenated in a stereoselective manner, while the lipase enzyme (specifically, lipase B from Candida antarctica) performs a resolution via acetylation. umich.edu
This cooperative non-natural iron/lipase system allows for the transformation of a wide range of substrates, including benzylic, aliphatic, and heteroaromatic alcohols, into enantioenriched acetates with good yields and excellent enantioselectivities (up to 99% ee). umich.edukaust.edu.sa The ability to run the reaction at a moderate temperature of 60°C, while slower than some precious metal alternatives, is a crucial factor for maintaining the stability and activity of the enzyme. researchgate.net This pioneering work demonstrates that the reactivity of an iron dehydrogenation-hydrogenation catalyst can be successfully combined and is compatible with a lipase, opening the door for more complex and efficient chemoenzymatic cascade reactions without relying on expensive and rare precious metals. umich.edu
Rational Design of Next-Generation Carbonyl Iron-Based Functional Materials
The unique properties of carbonyl iron—high purity, fine spherical particle size, and excellent magnetic characteristics—make it an ideal building block for a variety of advanced functional materials. met3dp.sgmet3dp.com The "rational design" of these materials involves a deliberate, bottom-up approach to create structures with tailored properties for specific, high-performance applications. rsc.org
A major focus of this research is in the field of soft magnetic composites (SMCs). mdpi.comresearchgate.net SMCs are crucial components in modern electromagnetic devices like inductors and sensors, where there is a demand for miniaturized, energy-saving components that operate at high frequencies. mdpi.com Researchers are doping existing soft magnetic powders, such as Fe-Si-Cr, with carbonyl iron powder (CIP) to enhance their magnetic properties. The fine, spherical CIP particles fill the pores between the larger magnetic powder particles, which increases the density and magnetic-phase content of the composite. mdpi.comresearchgate.net This leads to improved magnetic permeability and reduced core loss at high frequencies. researchgate.net For instance, the addition of 15 wt% CIP to an iron-nickel magnetic powder core was shown to yield optimal comprehensive soft magnetic properties. researchgate.net
The rational design extends to the insulating layer that coats the magnetic particles in SMCs. One study proposed a method of creating a composite insulation layer (ZnO·SiO₂·Cr₂O₃) through a solid-phase interface reaction, where the presence of CIP facilitated the uniform growth of this layer, leading to superior magnetic performance. mdpi.com
Beyond SMCs, carbonyl iron is a key component in magnetorheological elastomers (MREs). These "smart" materials can change their mechanical and rheological properties in response to a magnetic field. Research has focused on how the concentration and alignment of carbonyl iron micro-particles within a silicone elastomer matrix influence the material's performance. researchgate.net Experimental results show that a higher concentration of CIP (e.g., 70 wt%) leads to a greater shear modulus and stress-softening effects, properties that are highly desirable for applications in adaptive dampers, sensors, and actuators. researchgate.net
The principles of rational design are also being applied at the molecular level to create novel iron-carbide carbonyl clusters. acs.org These clusters serve as molecular models for understanding complex biological systems, such as the iron-molybdenum cofactor (FeMoco) of nitrogenase enzymes. By developing new synthetic methods, scientists can systematically introduce biologically relevant ligands, like thiolates, onto a six-iron carbide core. acs.org This work expands the toolkit for creating complex, functional molecules and provides deeper insight into the structure and reactivity of important biocatalysts. acs.org
Q & A
Q. How can researchers avoid bias when interpreting conflicting data on this compound’s role in oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
